molecular formula C19H19N3O3 B2650324 1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone CAS No. 1421529-84-1

1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone

Cat. No. B2650324
M. Wt: 337.379
InChI Key: UYZZTBNHJXSMFC-UHFFFAOYSA-N
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Description

The compound “1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone” is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, a piperidine ring, and a phenyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom . The phenyl group is a six-membered aromatic ring .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions . The furan ring could be derived from furan platform chemicals (FPCs) directly available from biomass . The oxadiazole ring could be formed through a cyclization reaction . The piperidine ring could be synthesized from 4-Piperidinemethanol . The phenyl group could be introduced through a Friedel-Crafts alkylation reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its various functional groups. The furan ring contributes to the aromaticity of the molecule . The oxadiazole ring introduces heteroatoms (nitrogen and oxygen), which can participate in various chemical reactions . The piperidine ring introduces a secondary amine group, which can act as a nucleophile or base in chemical reactions . The phenyl group contributes to the overall aromaticity and stability of the molecule .


Chemical Reactions Analysis

The compound “1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone” can undergo various types of chemical reactions due to its functional groups . The furan ring can participate in electrophilic aromatic substitution reactions . The oxadiazole ring can undergo nucleophilic substitution reactions . The piperidine ring can participate in reactions involving the secondary amine group . The phenyl group can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . The presence of the furan, oxadiazole, and phenyl rings would contribute to the overall aromaticity and stability of the molecule . The piperidine ring would introduce a basicity due to the presence of the secondary amine group .

Scientific Research Applications

Synthesis and Antimicrobial Activities

One study describes the design and synthesis of azole derivatives, including 1,3,4-oxadiazole compounds, starting from furan-2-carbohydrazide. These compounds were then tested for their antimicrobial activities against various microorganisms. Some of the synthesized compounds displayed significant activity against the tested bacteria and fungi, indicating their potential in developing new antimicrobial agents (Başoğlu et al., 2013).

Antidepressant and Antianxiety Activities

Another research effort focused on the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were evaluated for their antidepressant and antianxiety activities using Porsolt’s behavioral despair test and the plus maze method, respectively. The findings revealed that some compounds significantly reduced the duration of immobility times in mice, indicating potent antidepressant and antianxiety effects (Kumar et al., 2017).

Therapeutic Potential of Oxadiazole/Furadiazole Compounds

A comprehensive review highlighted the broad range of chemical and biological properties of 1,3,4-oxadiazole and related compounds, including their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. This review underscores the significant therapeutic potential of these compounds in drug development (Siwach & Verma, 2020).

Synthesis and Antibacterial Study

Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated the synthesis and characterization of these compounds. They were tested against Gram-negative and Gram-positive bacteria, showing moderate to talented antibacterial activity, which suggests their potential application in addressing antibiotic resistance (Khalid et al., 2016).

Future Directions

The compound “1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone” could be further studied for its potential biological activities . Its synthesis could be optimized, and its chemical reactions could be further explored . Additionally, its physical and chemical properties could be thoroughly investigated .

properties

IUPAC Name

1-[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-17(12-14-4-2-1-3-5-14)22-9-6-15(7-10-22)18-20-21-19(25-18)16-8-11-24-13-16/h1-5,8,11,13,15H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZZTBNHJXSMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylethanone

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